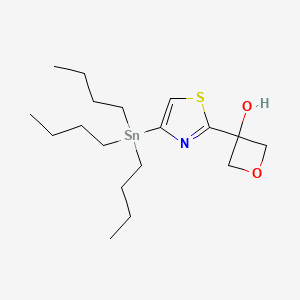

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-tributylstannyl-1,3-thiazol-2-yl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO2S.3C4H9.Sn/c8-6(3-9-4-6)5-7-1-2-10-5;3*1-3-4-2;/h2,8H,3-4H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCXEYOVGVNHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C2(COC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676720 | |

| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-13-0 | |

| Record name | 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol

An In-depth Technical Guide to the

This technical guide provides a detailed overview of a proposed synthetic route for 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol, a molecule of interest for researchers, scientists, and drug development professionals. The presence of a thiazole ring, an oxetane moiety, and a tributylstannyl group suggests its potential as a versatile building block in medicinal chemistry, particularly for cross-coupling reactions like the Stille coupling.[1] Thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] The oxetane ring is a valuable motif in drug discovery, often used to improve physicochemical properties such as solubility and metabolic stability.[5][6][7]

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The key steps involve the synthesis of an oxetanone, the formation of a brominated thiazole-oxetanol intermediate, and a final stannylation step.

Experimental Protocols

Step 1: Synthesis of Oxetan-3-one

A practical, one-step synthesis of oxetan-3-one from propargyl alcohol can be achieved through a gold-catalyzed oxidative cyclization.[8][9]

Methodology:

-

To a solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), a gold catalyst and an oxidant are added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched and the product is purified by column chromatography.

| Reagent/Parameter | Quantity/Value |

| Propargyl Alcohol | 1.0 eq |

| Gold Catalyst (e.g., (Ph3P)AuCl/AgOTf) | 1-5 mol% |

| Oxidant (e.g., Pyridine N-oxide) | 1.5 eq |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | ~70% |

Step 2: Synthesis of 3-(4-Bromothiazol-2-yl)oxetan-3-ol

This key intermediate is synthesized via selective lithiation of 2,4-dibromothiazole followed by the addition of oxetan-3-one. The greater reactivity of the bromine atom at the C2 position of the thiazole ring allows for selective metal-halogen exchange.

Methodology:

-

A solution of 2,4-dibromothiazole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

One equivalent of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour to generate the 2-lithio-4-bromothiazole intermediate.

-

A solution of oxetan-3-one in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred for an additional 2-3 hours at -78 °C before being quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

-

Purification is achieved by column chromatography.

| Reagent/Parameter | Quantity/Value |

| 2,4-Dibromothiazole | 1.0 eq |

| n-Butyllithium (n-BuLi) | 1.0 eq |

| Oxetan-3-one | 1.1 eq |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | 3-4 hours |

| Estimated Yield | 60-70% |

Step 3:

The final stannylation can be performed via another lithium-halogen exchange followed by quenching with tributyltin chloride.

Methodology:

-

A solution of 3-(4-bromothiazol-2-yl)oxetan-3-ol in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

One equivalent of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

Tributyltin chloride is then added to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the final product.

| Reagent/Parameter | Quantity/Value |

| 3-(4-Bromothiazol-2-yl)oxetan-3-ol | 1.0 eq |

| n-Butyllithium (n-BuLi) | 1.0 eq |

| Tributyltin Chloride | 1.1 eq |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temp. |

| Reaction Time | 13 hours |

| Estimated Yield | 50-60% |

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Propargyl Alcohol | Gold Catalyst, Oxidant | Oxetan-3-one | ~70%[9] |

| 2 | 2,4-Dibromothiazole | n-BuLi, Oxetan-3-one | 3-(4-Bromothiazol-2-yl)oxetan-3-ol | 60-70% (estimated) |

| 3 | 3-(4-Bromothiazol-2-yl)oxetan-3-ol | n-BuLi, Tributyltin Chloride | This compound | 50-60% (estimated) |

Characterization of Final Product

| Property | Value |

| Molecular Formula | C18H33NO2SSn |

| Molecular Weight | 446.24 g/mol |

| CAS Number | 1245816-13-0 |

| Appearance | Expected to be a solid |

| InChI Key | UBCXEYOVGVNHSH-UHFFFAOYSA-N |

| SMILES String | CCCC--INVALID-LINK--(CCCC)C1=CSC(C2(COC2)O)=N1 |

Safety Considerations

-

n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using appropriate syringe techniques.

-

Organotin Compounds: Tributyltin derivatives are toxic and should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety glasses) is essential.

-

Brominated Compounds: 2,4-Dibromothiazole is a hazardous substance and should be handled with appropriate safety precautions.

This guide provides a viable synthetic pathway to this compound based on established chemical transformations. The yields for steps 2 and 3 are estimates and would require experimental optimization. Researchers should consult the primary literature for more detailed information on related reactions.

References

- 1. 4-ブロモ-2-(トリブチルスタンニル)チアゾール | Sigma-Aldrich [sigmaaldrich.com]

- 2. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. 3-Oxetanone - Wikipedia [en.wikipedia.org]

- 8. Oxetan-3-one synthesis [organic-chemistry.org]

- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred chemical properties of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules, namely 2-(tributylstannyl)thiazole and oxetan-3-ol derivatives, to project its chemical behavior, potential synthetic routes, and applications in research and development. This guide is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound is a unique bifunctional molecule that incorporates two key structural motifs of significant interest in contemporary drug discovery: a tributylstannylthiazole group and an oxetan-3-ol moiety. The tributylstannyl group is a versatile precursor in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of carbon-carbon bonds. The thiazole ring is a common scaffold in many biologically active compounds, providing metabolic stability and acting as a key binding element.[1] The oxetane ring, a four-membered cyclic ether, has gained prominence in medicinal chemistry for its ability to advantageously modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.[2] The tertiary alcohol of the oxetan-3-ol group can serve as a hydrogen bond donor and a point for further functionalization.

Chemical Properties

General Properties

| Property | Value | Source |

| CAS Number | 1245816-13-0 | [3] |

| Molecular Formula | C₁₈H₃₃NO₂SSn | [3] |

| Molecular Weight | 446.24 g/mol | [3] |

| Appearance | Solid (inferred) | N/A |

| Solubility | Expected to be soluble in organic solvents like THF, CH₂Cl₂, and chloroform.[4] | N/A |

Spectroscopic Data (Predicted)

Predicting the exact spectral data is not feasible without experimental measurement. However, the expected NMR and mass spectrometry features are outlined below.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tributyl groups (multiplets between 0.9-1.6 ppm), the thiazole proton, and the oxetane ring protons (likely in the 4.5-5.0 ppm region). The hydroxyl proton would appear as a broad singlet. |

| ¹³C NMR | Resonances for the butyl carbons, the thiazole ring carbons (one of which would show coupling to tin), and the oxetane ring carbons, including the quaternary carbon bearing the hydroxyl group. |

| ¹¹⁹Sn NMR | A characteristic chemical shift for the tin atom attached to the thiazole ring. |

| Mass Spec (ESI-MS) | An exact mass corresponding to the molecular formula C₁₈H₃₃NO₂SSn, which would confirm the elemental composition. Fragmentation patterns would likely involve the loss of butyl groups. |

Synthesis and Experimental Protocols

A specific, validated synthesis for this compound has not been published. However, a plausible synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The proposed synthesis involves a Grignard reaction on oxetan-3-one, followed by stannylation.

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of 2-bromothiazole, followed by a halogen-metal exchange and subsequent Grignard reaction with oxetan-3-one. The resulting alcohol is then stannylated at the 4-position of the thiazole ring.

References

- 1. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications - Enigmatic Blog [enigmaticblog.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-(Tri-n-butylstannyl)thiazole, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the NMR Spectroscopy of Tributylstannyl Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Nuclear Magnetic Resonance (NMR) spectroscopic data for various tributylstannyl thiazole derivatives. Tributylstannyl thiazoles are versatile organotin reagents crucial in organic synthesis, particularly as precursors in Stille cross-coupling reactions for the formation of carbon-carbon bonds. A thorough understanding of their spectroscopic characteristics is essential for reaction monitoring, structural confirmation, and purity assessment. This document summarizes available NMR data, outlines common experimental protocols for their synthesis and analysis, and provides a visual workflow for their preparation and characterization.

Spectroscopic Data Summary

The chemical shifts in ¹H and ¹³C NMR spectroscopy are highly dependent on the position of the tributylstannyl group on the thiazole ring, as well as the presence of other substituents. The electron-donating or withdrawing nature of these groups influences the electronic environment of the thiazole core and the chemical shifts of its protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for Tributylstannyl Thiazole Derivatives

| Compound | Solvent | Thiazole Protons Chemical Shifts (δ, ppm) | Tributylstannyl Protons Chemical Shifts (δ, ppm) | Other Substituent Protons (δ, ppm) |

| Unsubstituted Thiazole (for comparison) | CDCl₃ | H2: 8.89 (dd), H5: 7.99 (dd), H4: 7.44 (dd)[1] | - | - |

| 2-Methyl-5-(tributylstannyl)thiazole | DMSO-d₆ | H4: 7.56 (s)[2] | 0.87-0.91 (m), 1.09-1.13 (m), 1.31-1.37 (m), 1.51-1.59 (m)[2] | 2.78 (s, -CH₃)[2] |

Note: The integration of the tributylstannyl protons for 2-Methyl-5-(tributylstannyl)thiazole is reported with some ambiguity in the source literature. Typically, the tributyl group protons appear as a triplet (CH₃), and three multiplets (CH₂) with an approximate integration ratio of 9:6:6:6.

Table 2: ¹³C NMR Spectroscopic Data for Tributylstannyl Thiazole Derivatives

| Compound | Solvent | Thiazole Carbons Chemical Shifts (δ, ppm) | Tributylstannyl Carbons Chemical Shifts (δ, ppm) | Other Substituent Carbons (δ, ppm) |

| 2-Amino-4-phenylthiazole (for comparison) | - | C2: 168.8, C4: 150.2, C5: 101.9 | - | Phenyl carbons |

| Generic 2,4-disubstituted thiazole | DMSO-d₆ | C2: ~175.4, C4: ~150.9, C5: ~117.6 | - | - |

| Generic 2,3,4-trisubstituted thiazole | DMSO-d₆ | C2: ~170.5, C4: ~150.5, C5: ~115.6 | - | - |

Note: Specific ¹³C NMR data for tributylstannyl thiazole parent isomers are not detailed in the reviewed literature. The provided data for other thiazole derivatives can serve as a reference for expected chemical shift regions.

Experimental Protocols

The synthesis and NMR characterization of tributylstannyl thiazole derivatives require anhydrous conditions due to the reactivity of the organometallic intermediates.

Synthesis of 2-(Tributylstannyl)thiazole

Two common high-yield methods for the synthesis of 2-(tributylstannyl)thiazole are the Grignard reagent method and the lithium-tin exchange method.

1. Grignard Reagent Method This protocol involves the formation of a Grignard-like intermediate from 2-bromothiazole.

-

Step 1: Under an inert argon atmosphere, a solution of n-butyllithium in hexane is added dropwise to a solution of 2-bromothiazole in anhydrous diethyl ether at 0°C.

-

Step 2: The mixture is stirred for 1 hour to form the lithiated intermediate and then cooled to -78°C.

-

Step 3: A solution of tributyltin chloride in anhydrous ether is added slowly to the cooled mixture.

-

Step 4: The reaction is allowed to stir overnight while gradually warming to room temperature.

-

Step 5: The reaction is quenched with water and the product is extracted with diethyl ether.

-

Step 6: The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product, typically with yields between 92% and 97%.

2. Lithium-Tin Exchange Method This is an alternative route that also proceeds through a lithiated intermediate.

-

Step 1: n-Butyllithium is added to a solution of 2-bromothiazole in anhydrous diethyl ether at -78°C.

-

Step 2: Tributyltin chloride in diethyl ether is then introduced gradually to the reaction mixture.

-

Step 3: The reaction is slowly warmed to room temperature and stirred until completion.

-

Step 4: The reaction is quenched with water, followed by extraction, drying of the organic phase, filtration, and concentration.

-

Step 5: The crude product is purified by silica gel chromatography to yield 2-(tributylstannyl)thiazole (approx. 90% yield).

NMR Sample Preparation and Analysis

A standardized procedure is crucial for obtaining high-quality, reproducible NMR spectra.

-

Sample Preparation: Approximately 40-50 mg of the solid tributylstannyl thiazole derivative or 3 drops of the liquid is dissolved in about 1.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded to observe the chemical shifts and coupling constants of the thiazole and tributyl protons.

-

¹³C NMR Spectroscopy: Carbon NMR spectra, usually proton-decoupled, are recorded to identify the chemical shifts of all unique carbon atoms in the molecule. Quaternary carbons, such as C2 when substituted, may show weaker signals.

-

Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a tributylstannyl thiazole derivative.

Caption: Synthetic workflow for tributylstannyl thiazole.

References

An In-depth Technical Guide to the Characterization of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol is a specialized chemical entity with limited publicly available data. This guide is constructed based on established chemical principles and data from structurally related compounds. The experimental protocols provided are proposed methodologies and should be adapted and optimized based on laboratory results.

Introduction

This compound is a heterocyclic compound featuring a thiazole core, an oxetan-3-ol substituent at the 2-position, and a tributylstannyl group at the 4-position. This unique combination of functional groups suggests its potential utility in medicinal chemistry and organic synthesis. The oxetane moiety is of growing interest in drug design as it can modulate physicochemical properties such as solubility and metabolic stability[1]. The tributylstannyl group makes the molecule a versatile intermediate for cross-coupling reactions, particularly Stille coupling, enabling the introduction of a wide range of substituents at the thiazole 4-position[2]. The thiazole ring itself is a common scaffold in many biologically active compounds[3][4].

This document provides a summary of the known properties of this compound, a proposed synthetic route, and detailed hypothetical experimental protocols for its synthesis and characterization.

Physicochemical Properties

While specific experimental data for the title compound is scarce, its basic properties are available from commercial suppliers. The properties of its core components are well-documented and can be used to predict its behavior.

Properties of this compound

| Property | Value | Source |

| CAS Number | 1245816-13-0 | [5] |

| Molecular Formula | C₁₈H₃₃NO₂SSn | [5] |

| Molecular Weight | 446.24 g/mol | [5] |

| Appearance | Solid |

Properties of Related Substructures

| Compound | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Oxetan-3-ol | 153 | 1.167 | 1.438 |

| 2-(Tributylstannyl)thiazole | 307–309 | 1.190 | 1.5200 |

| 4-Bromo-2-(tributylstannyl)thiazole | >110 (flash point) | 1.314 | 1.527 |

Data sourced from references[2][6][7].

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed, starting from commercially available 2,4-dibromothiazole. The synthesis involves a regioselective lithiation followed by quenching with oxetan-3-one to introduce the oxetanol moiety, and a subsequent Stille coupling or another metal-halogen exchange to introduce the tributylstannyl group.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of this compound.

Synthesis of 2-Bromo-4-(tributylstannyl)thiazole (Intermediate 1)

Materials:

-

2,4-Dibromothiazole

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2,4-dibromothiazole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below -70 °C. The regioselectivity of this step is crucial and may require optimization.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-(tributylstannyl)thiazole.

Synthesis of this compound (Final Product)

Materials:

-

2-Bromo-4-(tributylstannyl)thiazole (Intermediate 1)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Oxetan-3-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-bromo-4-(tributylstannyl)thiazole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi (1.0 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

-

Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Characterization Methods

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the tributyl group (triplets and multiplets between 0.8 and 1.6 ppm), the oxetane ring protons, and the thiazole proton.

-

¹³C NMR will confirm the presence of all carbon atoms in their expected chemical environments.

-

¹¹⁹Sn NMR should show a characteristic chemical shift for the tin atom attached to the thiazole ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretches, and vibrations associated with the thiazole and oxetane rings.

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and determine the appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications and Signaling Pathways

Given its structure, this compound could be a valuable building block in drug discovery.

Role in Drug Discovery

The thiazole nucleus is present in numerous FDA-approved drugs with a wide range of biological activities. The oxetane moiety can improve pharmacokinetic properties. The tributylstannyl group allows for further functionalization via Stille coupling, enabling the creation of a library of compounds for screening against various biological targets.

Logical Relationship Diagram

Caption: Utility of the title compound in drug discovery.

Safety Information

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety glasses) is mandatory. For this compound, the following hazard classifications have been reported:

-

Acute toxicity (oral and dermal)

-

Skin and eye irritation

-

Suspected of damaging fertility or the unborn child

-

Causes damage to organs through prolonged or repeated exposure

-

Very toxic to aquatic life with long-lasting effects

All waste containing tin compounds must be disposed of according to institutional and national guidelines for hazardous waste.

References

- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-溴-2-(三丁基甲锡烷基)噻唑 | Sigma-Aldrich [sigmaaldrich.com]

The Oxetane-3-ol Moiety: A Modern Tool in Medicinal Chemistry for Optimizing Drug Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, functionalized ring systems is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the oxetane-3-ol moiety has emerged as a valuable and versatile building block. This technical guide explores the multifaceted role of the oxetane-3-ol group in drug design, from its fundamental characteristics as a bioisostere to its impact on absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and protocols.

The Oxetane-3-ol Moiety as a Bioisostere

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has garnered significant attention for its ability to modulate key drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability.[1][2] The oxetane-3-ol functional group, in particular, has been successfully employed as a bioisostere for the carboxylic acid group.[3][4] This isosteric replacement can lead to significant improvements in a compound's pharmacokinetic profile.[3]

Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a widely used strategy in drug discovery.[4] While carboxylic acids are common in drug molecules, their acidic nature can lead to poor membrane permeability and rapid metabolism. The oxetane-3-ol moiety, being significantly less acidic, can mitigate these issues while maintaining the potential for crucial hydrogen bonding interactions.[3]

Physicochemical Properties and their Impact on ADME

The introduction of an oxetane-3-ol group can profoundly alter a molecule's physicochemical properties, which in turn influences its ADME profile. Key parameters that are often modulated include:

-

Aqueous Solubility: The polar nature of the oxetane ring can lead to an increase in aqueous solubility.[1][2]

-

Lipophilicity (LogP/LogD): While the oxetane moiety is polar, its overall impact on lipophilicity is context-dependent. However, replacing a carboxylic acid with an oxetane-3-ol generally leads to an increase in lipophilicity, which can enhance membrane permeability.[3]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl groups.[5]

-

Acidity (pKa): The oxetane-3-ol group is substantially less acidic than a carboxylic acid, which can lead to improved oral absorption and reduced potential for certain off-target effects.[3]

Case Study: Ibuprofen and its Oxetane-3-ol Analog

A compelling example of the benefits of replacing a carboxylic acid with an oxetane-3-ol is the modification of the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[3] The following table summarizes the key physicochemical and biological data for ibuprofen and its oxetane-3-ol analog.

| Compound | pKa | cLogP | LogD at pH 7.4 | Permeability (PAMPA) Pe (10⁻⁶ cm/s) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Ibuprofen | 4.4 | 3.97 | 1.5 | < 0.1 | 1.6 | 0.4 |

| Ibuprofen Oxetane-3-ol Analog | 12.1 | 2.64 | 2.64 | 1.8 | > 100 | > 100 |

Data sourced from Lassalas et al., ACS Med. Chem. Lett. 2017, 8, 8, 864–868.[3]

As the data illustrates, the oxetane-3-ol analog of ibuprofen exhibits a significantly higher pKa, indicating much lower acidity. This change also results in a higher LogD at physiological pH and a dramatic increase in membrane permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA). While the modification abrogates the cyclooxygenase (COX) inhibitory activity in this specific case, it clearly demonstrates the profound impact of this bioisosteric replacement on key ADME-related properties. This strategy can be particularly beneficial for central nervous system (CNS) drug design, where brain penetration is a critical factor.[3]

Synthesis of Oxetane-3-ol and its Derivatives

The growing interest in the oxetane-3-ol moiety has spurred the development of various synthetic routes. A common and practical approach involves the use of readily available starting materials like epichlorohydrin.[2]

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of oxetane-3-ol, which can then be further functionalized.

Application in Kinase Inhibitors: The Case of Fenebrutinib

The strategic incorporation of oxetane moieties extends to the development of kinase inhibitors. Fenebrutinib (GDC-0853), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), features a 3-substituted oxetane.[3][6] BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][7]

The oxetane moiety in fenebrutinib was introduced to optimize the drug's physicochemical properties, contributing to its favorable pharmacokinetic profile.[3] Fenebrutinib is a non-covalent, reversible BTK inhibitor and has been investigated in clinical trials for conditions such as multiple sclerosis.[6][7]

The BTK Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for inhibitors like fenebrutinib.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the evaluation of compounds containing an oxetane-3-ol moiety.

Synthesis of an Ibuprofen Oxetane-3-ol Analog

The synthesis of the ibuprofen oxetane-3-ol analog can be achieved via a Grignard reaction between a suitable ibuprofen-derived organometallic reagent and oxetan-3-one.[3]

Materials:

-

2-(4-isobutylphenyl)propyl chloride (ibuprofen-derived alkyl chloride)

-

Magnesium turnings

-

Oxetan-3-one

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 2-(4-isobutylphenyl)propyl chloride in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining alkyl chloride solution and reflux the mixture until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of oxetan-3-one in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired ibuprofen oxetane-3-ol analog.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, providing an indication of its metabolic stability.[1]

Materials:

-

Pooled human liver microsomes

-

Test compound stock solution (e.g., in DMSO)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

Acetonitrile with an internal standard for quenching the reaction

-

96-well plates

-

Incubator/shaker (37 °C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a working solution of the test compound in phosphate buffer. In a 96-well plate, add the liver microsome solution to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

-

Data Analysis: Determine the rate of disappearance of the compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The oxetane-3-ol moiety represents a powerful tool in the medicinal chemist's arsenal for overcoming common challenges in drug discovery. Its ability to serve as a non-classical bioisostere for carboxylic acids and other functional groups allows for the strategic modulation of a compound's physicochemical properties. This, in turn, can lead to significant improvements in ADME profiles, including enhanced permeability and metabolic stability. As demonstrated by the case studies of an ibuprofen analog and the clinical candidate fenebrutinib, the thoughtful application of the oxetane-3-ol scaffold can pave the way for the development of novel therapeutics with optimized drug-like characteristics. The continued exploration of the synthesis and application of this versatile functional group will undoubtedly contribute to the advancement of future drug discovery programs.

References

- 1. Fenebrutinib | C37H44N8O4 | CID 86567195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Fenebrutinib used for? [synapse.patsnap.com]

- 6. Fenebrutinib - Wikipedia [en.wikipedia.org]

- 7. Fenebrutinib | MS Trust [mstrust.org.uk]

An In-depth Technical Guide to the Stability and Handling of Tributylstannyl Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, handling, and reactivity of tributylstannyl compounds. Organotin compounds, particularly those containing the tributylstannyl ((C₄H₉)₃Sn-) moiety, are versatile reagents in organic synthesis but are also associated with significant toxicity.[1][2] A thorough understanding of their properties is crucial for their safe and effective use in research and development.

General Stability and Storage Considerations

Tributylstannyl compounds exhibit variable stability influenced by factors such as the nature of the fourth substituent on the tin atom, exposure to air, moisture, light, and heat.[3][4] The carbon-tin (C-Sn) bond is relatively stable to air and moisture but can be cleaved by strong acids or halogens.[3]

General Storage Recommendations:

-

Inert Atmosphere: To prevent oxidation and hydrolysis, these compounds should be stored under an inert atmosphere, such as argon or nitrogen.[3]

-

Containers: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6] Plastic or lined metal containers are often recommended.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, direct sunlight, and heat sources.[6][7]

-

Moisture Sensitivity: Many tributylstannyl compounds, like tributyltin chloride, are moisture-sensitive.[7] Exposure to water can lead to the formation of tin oxides and hydroxides, which can complicate reactions.[4]

Properties and Stability of Specific Tributylstannyl Compounds

The stability and reactivity profile can differ significantly between various tributylstannyl derivatives.

Tributyltin hydride is a widely used reducing agent in radical reactions.[2]

-

Stability: It is a distillable liquid that is mildly sensitive to air, slowly decomposing to form bis(tributyltin) oxide, ((Bu₃Sn)₂O).[8] Its stability is temperature-dependent; it is recommended to store it below +30°C.[9] At 5°C, its purity is expected to remain above 95% for approximately six months, whereas at 25°C, this period reduces to about six weeks.[6]

-

Reactivity: The relatively weak Sn-H bond (78 kcal/mol) allows for homolytic cleavage to generate the tributylstannyl radical (Bu₃Sn•), which is key to its utility as a hydrogen atom donor.[2][8] It reacts vigorously with strong acids and oxidizing agents.[9]

Tributyltin chloride is a common precursor for other organotin compounds.[7]

-

Stability: It is a colorless liquid that is stable under normal conditions of use and storage but is sensitive to moisture.[7][10] While some anecdotal evidence suggests it can be stable for years even in opened bottles, it is best practice to distill it before use if its purity is in doubt, as hydrolysis can generate HCl and tin oxides.[4] A study on its stability in artificial seawater found it to be the less stable compound compared to triphenyltin chloride, with a degradation half-life (t₁/₂) of approximately 13.6 years.[11]

-

Reactivity: It is incompatible with strong oxidizing agents.[10] When heated to decomposition, it can release toxic fumes, including carbon oxides, hydrogen chloride gas, and tin oxides.[7]

Tributyltin azide serves as a reagent for synthesizing tetrazoles and other nitrogen-containing heterocycles.[12][13]

-

Stability: While organotin azides are claimed to be thermally very stable, extreme caution is advised when heating any azide solution due to the potential for explosion.[14]

-

Reactivity: It is synthesized via a salt metathesis reaction between tributyltin chloride and sodium azide.[13] It is used in [3+2] cycloaddition reactions with nitriles to form tetrazoles.[12]

Table 1: Physical and Chemical Properties of Selected Tributylstannyl Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) |

| Tributyltin Hydride | C₁₂H₂₈Sn | 291.06 | Colorless liquid | 80 @ 50 Pa[8] | 1.082[8] |

| Tributyltin Chloride | C₁₂H₂₇ClSn | 325.51 | Colorless liquid | 128-130 @ 3 mm[15] | - |

| Tributyltin Azide | C₁₂H₂₇N₃Sn | 332.079 | Colorless to yellow liquid/solid | 120 @ 0.2 mmHg[13] | 1.212[13] |

| (Tributylstannyl)methanol | C₁₃H₃₀OSn | 321.08 | Colorless oil | - | - |

Table 2: Stability and Storage Data

| Compound | Key Stability Issues | Recommended Storage | Quantitative Data |

| Tributyltin Hydride | Air and heat sensitive | Store at 5°C under inert gas[6] | Purity >95% for ~6 months at 5°C; ~6 weeks at 25°C[6] |

| Tributyltin Chloride | Moisture sensitive | Cool, dry, well-ventilated area[16] | t₁/₂ in artificial seawater: ~13.6 years[11] |

| Tributyltin Azide | Potential thermal instability | Cool, dry, well-ventilated area[5] | Claimed to be thermally stable, but handle with caution[14] |

Table 3: Toxicological Data for Tributyltin Chloride

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 122 - 129 mg/kg[7][10] |

| LC50 | Rat | Inhalation | < 0.078 mg/L (4 h)[7] |

Experimental Protocols

All operations involving tributylstannyl compounds must be conducted in a well-ventilated chemical fume hood.[14][17]

-

Prepare a solution of sodium azide (4.10 g, 63.0 mmol) in water (13 mL) and cool to 8°C in an ice bath.

-

While stirring, add tributyltin chloride (17.1 mL) dropwise to the sodium azide solution.

-

Continue stirring at 8°C for 2 hours.

-

Add dichloromethane (38 mL) to the reaction mixture, stir for an additional 5 minutes, and then transfer to a separatory funnel.

-

Separate the phases and extract the aqueous phase with dichloromethane (13 mL).

-

Combine the organic phases and wash sequentially with 10% aqueous NaCl solution (13 mL) and distilled water (13 mL).

-

Dry the organic phase with anhydrous sodium sulfate (6.34 g).

-

Remove the solvent under reduced pressure to yield tributyltin azide as an oily product (yield: 91.8%).

-

Column Preparation: Prepare a chromatography column with 230–400 mesh silica gel (approximately 50 times the weight of the crude product).

-

Loading: Dissolve the crude (tributylstannyl)methanol in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of 5–10% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure using a rotary evaporator to afford purified (tributylstannyl)methanol as a colorless oil.

Safe Handling and Emergency Procedures

Tributylstannyl compounds are toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[9][16] Prolonged or repeated exposure may cause damage to organs.[16]

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[16][18]

-

Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[18][19]

-

Skin and Body Protection: Wear suitable protective clothing and a lab coat.[16][18]

-

Respiratory Protection: In case of insufficient ventilation or aerosol formation, use a full-face respirator with appropriate cartridges.[18][19]

-

Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[16]

-

Eliminate Ignition Sources: Remove all sources of ignition. Use non-sparking tools.[16][18]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[16][18]

-

Clean-up: Absorb the spill with inert material (e.g., sand, vermiculite).[5] Collect the material in a suitable, closed container for disposal.[18]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.[16]

-

Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[16]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[5][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[16]

All waste containing tributylstannyl compounds must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[20][21] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[18]

Reaction Mechanisms and Biological Pathways

Understanding the mechanisms by which tributylstannyl compounds react is key to their application and to appreciating their toxicological profile.

Tributyltin hydride is a classic reagent for free-radical dehalogenation of organic halides. The process, often initiated by azobisisobutyronitrile (AIBN), proceeds via a chain mechanism.[2][8]

Caption: Radical chain mechanism for the reduction of an alkyl halide by tributyltin hydride.

The general workflow for synthesizing and purifying tributylstannyl compounds involves a core reaction followed by aqueous workup and chromatographic purification to remove byproducts and unreacted starting materials.

References

- 1. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 3. (Tributylstannyl)methanol | 27490-33-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. gelest.com [gelest.com]

- 7. Tributyltin Chloride or Tri-n-butyltin Chloride Manufacturers, SDS [mubychem.com]

- 8. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 9. guidechem.com [guidechem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea water model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tributyltin azide - Wikipedia [en.wikipedia.org]

- 14. Tributyltin azide CAS#: 17846-68-3 [m.chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chemicalbook.com [chemicalbook.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

Retrosynthetic Analysis of Oxetane-Substituted Thiazoles: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core retrosynthetic analysis of oxetane-substituted thiazoles. This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the efficient synthesis of this important class of molecules in medicinal chemistry.

The incorporation of small, strained ring systems like oxetanes into drug candidates has become an increasingly important strategy for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. When combined with the versatile thiazole scaffold, which is a common feature in many biologically active compounds, the resulting oxetane-substituted thiazoles represent a promising area for the discovery of novel therapeutics. This guide delves into the primary retrosynthetic disconnections for this class of compounds, focusing on established and reliable synthetic methodologies.

Core Retrosynthetic Strategies

The retrosynthetic analysis of oxetane-substituted thiazoles can be approached through several key disconnections. The most common and strategically advantageous approaches involve the formation of the thiazole ring as a late-stage transformation, leveraging the well-established Hantzsch thiazole synthesis. This strategy allows for the initial preparation and functionalization of an oxetane-containing building block, which is then elaborated to the final target molecule.

Two primary retrosynthetic pathways are presented below:

-

Hantzsch Thiazole Synthesis Approach: This is the most prevalent and versatile method. The thiazole ring is disconnected to an α-haloketone and a thioamide or thiourea. In the context of oxetane-substituted thiazoles, this translates to a retrosynthesis that begins with the target molecule and works backward to an oxetane-containing α-haloketone.

-

Gewald Aminothiophene Synthesis Approach: While this method technically yields aminothiophenes, it is a powerful multicomponent reaction that can be adapted for the synthesis of related sulfur-containing heterocycles and is included here for its strategic importance in heterocyclic chemistry. The disconnection involves a ketone, an active methylene nitrile, and elemental sulfur.

Hantzsch Thiazole Synthesis: A Primary Retrosynthetic Pathway

The Hantzsch synthesis is a robust and widely used method for the construction of thiazole rings.[1] The retrosynthetic logic for a typical 4-(oxetan-3-yl)thiazol-2-amine is illustrated below.

This retrosynthetic analysis highlights the key intermediates in the synthesis of 4-(oxetan-3-yl)thiazol-2-amine. The synthesis begins with the preparation of the oxetane-containing ketone, followed by α-bromination and subsequent cyclocondensation with thiourea.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key transformations in the synthesis of oxetane-substituted thiazoles, based on established chemical literature.

Synthesis of Key Intermediate: 2-Bromo-1-(oxetan-3-yl)ethanone

The preparation of the α-haloketone is a critical step in the Hantzsch thiazole synthesis. A general procedure for the α-bromination of a ketone is presented below.[1][2]

Experimental Protocol: α-Bromination of 1-(oxetan-3-yl)ethanone

To a stirred solution of 1-(oxetan-3-yl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid, a solution of bromine (1.0 eq) in the same solvent is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for a designated period, typically 2-4 hours, while monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-(3-nitrophenyl)ethanone | Bromine | Chloroform | 0-25 | 2 | Not specified |

Table 1: Representative Conditions for α-Bromination of Ketones.[2]

Hantzsch Thiazole Synthesis of 4-(Oxetan-3-yl)thiazol-2-amine

The final step in this synthetic sequence is the cyclocondensation of the α-haloketone with thiourea to form the desired thiazole ring. This reaction can be carried out under conventional heating or with microwave assistance to accelerate the reaction.[3]

Experimental Protocol: Hantzsch Thiazole Synthesis

A mixture of 2-bromo-1-(oxetan-3-yl)ethanone (1.0 eq) and thiourea (1.0-1.2 eq) in a suitable solvent like ethanol or isopropanol is heated at reflux for 2-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Microwave-Assisted Protocol:

In a microwave-safe vial, a mixture of 2-bromo-1-(oxetan-3-yl)ethanone (1.0 eq) and thiourea (1.0-1.2 eq) in a minimal amount of a polar solvent like ethanol is subjected to microwave irradiation at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes). After cooling, the product is isolated following a similar workup procedure as the conventional method.

| α-Haloketone | Thio-component | Solvent | Method | Temperature (°C) | Time | Yield (%) |

| Phenacyl bromide | Thiourea | Ethanol | Conventional | Reflux | 30 min | High (not quantified) |

| Substituted Phenacyl Bromides | Substituted Thioureas | Ethanol | Microwave | 120 | 10-15 min | 85-95 |

Table 2: General Conditions for Hantzsch Thiazole Synthesis.[3]

Workflow for Hantzsch Synthesis

The overall experimental workflow for the Hantzsch synthesis of an oxetane-substituted thiazole is a sequential process that can be efficiently executed in a laboratory setting.

Alternative Retrosynthetic Approaches

While the Hantzsch synthesis is a powerful tool, other methods for constructing the oxetane or thiazole rings can be considered depending on the desired substitution pattern and the availability of starting materials.

Paternò-Büchi Reaction for Oxetane Formation

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane ring. This can be a useful strategy if the corresponding unsaturated precursors are readily available.

This guide provides a foundational understanding of the retrosynthetic analysis and synthesis of oxetane-substituted thiazoles. For specific applications, optimization of the outlined protocols may be necessary to achieve desired yields and purity. The provided information, including the logical retrosynthetic pathways and general experimental conditions, serves as a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents.

References

Physical and chemical properties of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol is limited. This guide provides a comprehensive overview based on the known properties of its constituent chemical moieties and general principles of organic chemistry. All experimental data presented is predicted or inferred from related compounds.

Introduction

This compound is a unique trifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates three key structural motifs: a tributylstannyl group, a thiazole ring, and an oxetan-3-ol moiety. This combination suggests its potential as a versatile building block in drug discovery, particularly for the synthesis of complex heterocyclic scaffolds. The tributylstannyl group facilitates cross-coupling reactions, the thiazole ring is a common pharmacophore with diverse biological activities, and the oxetan-3-ol unit can serve as a bioisosteric replacement for carboxylic acids, potentially improving the pharmacokinetic properties of drug candidates.[1][2][3]

Physicochemical Properties

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H33NO2SSn | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 446.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1245816-13-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Predicted to be a solid | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like THF, dichloromethane, and chloroform. | Inferred from related organotin compounds. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three functional components:

-

Tributylstannyl Group: This organotin moiety makes the compound an excellent substrate for Stille cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling with various organic halides (e.g., aryl, vinyl, or acyl halides), providing a powerful tool for molecular elaboration.

-

Thiazole Ring: The thiazole nucleus is a common feature in many biologically active compounds and pharmaceuticals. It can participate in various chemical transformations, including electrophilic substitution, and its nitrogen and sulfur atoms can act as coordination sites for metal ions.

-

Oxetan-3-ol Moiety: The highly strained four-membered oxetane ring can influence molecular conformation and physicochemical properties. The tertiary alcohol provides a site for further functionalization, such as esterification or etherification. Importantly, the oxetan-3-ol group is recognized as a bioisostere for carboxylic acids , which can lead to improved metabolic stability and cell membrane permeability in drug candidates.[1][3]

Proposed Synthetic Pathway

A specific, validated experimental protocol for the synthesis of this compound is not publicly available. However, a plausible multi-step synthesis can be proposed based on established organometallic and heterocyclic chemistry principles. The general workflow would involve the synthesis of a key intermediate, 4-bromo-2-(oxetan-3-ol-3-yl)thiazole, followed by a Stille coupling reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-2-(oxetan-3-ol-3-yl)thiazole (Intermediate)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of 4-bromothiazole in anhydrous THF to the cooled flask. Then, add n-butyllithium (in hexanes) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of 4-bromo-2-lithiothiazole.

-

Addition of Ketone: Add a solution of oxetan-3-one in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate, 4-bromo-2-(oxetan-3-ol-3-yl)thiazole, and hexabutylditin in toluene.

-

Catalysis: Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Potential Applications in Drug Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutics.

-

Scaffold for Combinatorial Chemistry: The tributylstannyl group allows for the facile introduction of a wide range of substituents at the 4-position of the thiazole ring via Stille coupling. This enables the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The oxetan-3-ol moiety can be employed as a surrogate for a carboxylic acid group in known bioactive molecules. This modification can lead to improved pharmacokinetic properties such as increased metabolic stability, enhanced cell permeability, and reduced acidity, which are often desirable in drug candidates.[1][3]

-

Thiazole as a Pharmacophore: Thiazole rings are present in numerous FDA-approved drugs and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This inherent bioactivity of the thiazole core makes the title compound an attractive starting point for the discovery of new therapeutic agents.

Mandatory Visualization: Logical Relationship in Application

Caption: Relationship between the structural features of the title compound and its potential applications.

Safety Information

Organotin compounds are known to be toxic. Appropriate safety precautions should be taken when handling this compound.

Table 2: Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. |

| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects |

Source: --INVALID-LINK--

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Dispose of waste in accordance with local regulations for hazardous materials.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. While specific experimental data is currently scarce, its constituent moieties suggest significant potential for the synthesis of novel, biologically active compounds with improved pharmacokinetic profiles. The proposed synthetic route provides a viable strategy for its preparation, enabling further investigation into its chemical and biological properties. As with all organotin compounds, careful handling and adherence to safety protocols are essential. Further research into this and related compounds is warranted to fully explore their potential in the development of new therapeutics.

References

- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Synthesis and Characterization of CAS 1245816-13-0

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol.

Disclaimer: Publicly available scientific literature and patents do not contain specific details on the synthesis and biological characterization of the compound with CAS number 1245816-13-0, identified as this compound. The information presented herein is a generalized guide based on established synthetic methodologies for structurally related thiazole and organostannane compounds. The experimental protocols and characterization data are hypothetical and serve as a strategic guide for researchers aiming to synthesize and characterize this specific molecule.

Compound Identification

| Identifier | Value |

| CAS Number | 1245816-13-0 |

| Chemical Name | This compound |

| Molecular Formula | C18H33NO2SSn |

| Molecular Weight | 446.24 g/mol |

Hypothetical Synthesis Pathway

A plausible synthetic route for this compound would likely involve a multi-step process. A key strategy would be the initial synthesis of a substituted oxetane precursor, followed by the formation of the thiazole ring, and finally the introduction of the tributylstannyl group. A common and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis.

Proposed Retrosynthetic Analysis:

Caption: Retrosynthetic analysis for the proposed synthesis of CAS 1245816-13-0.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of a Thiazole Precursor via Hantzsch Synthesis

-

Reaction Setup: To a solution of an appropriate thioamide derivative in a suitable solvent such as ethanol or tetrahydrofuran (THF), add an equimolar amount of an α-haloketone.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Stannylation of the Thiazole Ring

-

Reaction Setup: The purified thiazole derivative from the previous step is dissolved in an anhydrous, aprotic solvent like THF or dioxane in an inert atmosphere (e.g., under argon or nitrogen).

-

Reagents: To this solution, a palladium catalyst (e.g., Pd(PPh3)4) and a source of the tributyltin group, such as hexabutyldistannane, are added.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield the final product, this compound.

Physicochemical Characterization

Once synthesized, a thorough characterization of the compound is essential to confirm its identity, purity, and structure.

| Analytical Technique | Expected Data/Information |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Chemical shifts and coupling constants for the protons on the tributyl groups, the oxetane ring, and the thiazole ring. ¹³C NMR: Chemical shifts for all carbon atoms in the molecule. ¹¹⁹Sn NMR: Chemical shift characteristic of the tin atom, confirming the presence of the stannyl group. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the synthesized compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as the hydroxyl (-OH) group from the oxetane ring and the C=N and C-S bonds of the thiazole ring. |

| Elemental Analysis | Determination of the percentage composition of carbon, hydrogen, nitrogen, and sulfur, to be compared with the calculated values for the molecular formula. |

Potential Biological Significance and Signaling Pathways

The biological activity of this compound is not documented. However, the thiazole moiety is a common scaffold in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents. The tributylstannyl group makes the compound a versatile intermediate for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions like the Stille coupling. This would allow for the synthesis of a library of derivatives for drug discovery screening.

Hypothetical Experimental Workflow for Biological Evaluation:

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Should this compound exhibit interesting biological activity, further studies would be required to elucidate its mechanism of action and the specific signaling pathways it modulates. This would typically involve techniques such as western blotting, quantitative PCR, and proteomics to identify the molecular targets and downstream effects of the compound.

Methodological & Application

Application Note: Stille Coupling for the Synthesis of Novel Oxetane-Substituted Thiazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities, including anticancer and antiviral properties.[1][2] Similarly, the oxetane motif has gained significant attention in drug design.[3][4] Incorporating an oxetane can improve critical drug-like properties such as aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structure that can enhance target binding.[3][4]

The palladium-catalyzed Stille cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[5][6] It is widely used in organic synthesis due to its tolerance of a broad range of functional groups and relatively mild reaction conditions.[5][7] This application note provides a detailed protocol for the Stille coupling of 3-(4-(tributylstannyl)thiazol-2-yl)oxetan-3-ol with various organic electrophiles. This specific organostannane reagent serves as a valuable building block, enabling the direct incorporation of the 2-(3-hydroxyoxetan-3-yl)thiazol-4-yl moiety into target molecules, thereby facilitating the rapid generation of novel and complex compounds for drug discovery programs.

Generalized Reaction Scheme

The reaction couples the organostannane with an organic halide or triflate (R-X) in the presence of a palladium catalyst to form a new C-C bond.

R-X + (Bu)3Sn-Thiazole-Oxetanol-OH --[Pd Catalyst]--> R-Thiazole-Oxetanol-OH + (Bu)3Sn-X

Where:

-

R-X: Aryl, heteroaryl, vinyl, or acyl halide (Br, I) or triflate (OTf).[5][6]

-

Pd Catalyst: Typically a Pd(0) source, such as Pd(PPh₃)₄ or formed in situ from a Pd(II) precatalyst.[5]

Experimental Protocol

This protocol describes a general procedure for the Stille coupling. Reaction conditions may require optimization based on the specific electrophile used.

Materials:

-

This compound (CAS 1245816-13-0)

-

Aryl or heteroaryl halide/triflate (e.g., 4-bromoacetophenone)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Anhydrous, degassed solvent (e.g., DMF, Toluene, or 1,4-Dioxane)

-

Optional additives: Copper(I) iodide (CuI), Lithium chloride (LiCl)

-

Inert gas (Argon or Nitrogen)

-

Reagents for work-up: Saturated aqueous solution of potassium fluoride (KF), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and any additives like CuI (0.1 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution) via syringe.

-

Reagent Addition: Add the this compound (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of KF for 1-2 hours. A precipitate of tributyltin fluoride will form.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

-

Safety Precautions: Organotin compounds are highly toxic.[6] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Tin-containing waste must be disposed of according to institutional safety protocols.

Data Presentation

The following table summarizes representative conditions for Stille coupling reactions. Yields are highly dependent on the specific substrates used.

| Electrophile (R-X) | Catalyst (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Typical Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ (5%) | Toluene | None | 110 | 12 | 75-90 |

| 2-Iodopyridine | Pd₂(dba)₃ (2.5%) / PPh₃ (10%) | Dioxane | None | 100 | 16 | 70-85 |

| 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ (5%) | DMF | CuI (10%) | 80 | 8 | 80-95 |

| Vinyl Bromide | PdCl₂(dppf) (5%) | DMF | LiCl (3 eq) | 60 | 24 | 65-80 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling protocol.

Caption: General workflow for the Stille coupling experiment.

Application in Drug Discovery

This Stille coupling protocol is a key tool in medicinal chemistry for generating novel molecular entities. The diagram below shows its logical role in a typical drug discovery pipeline.